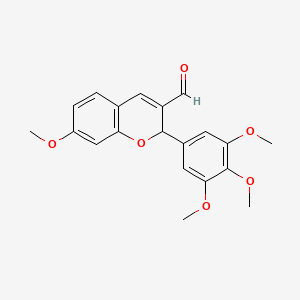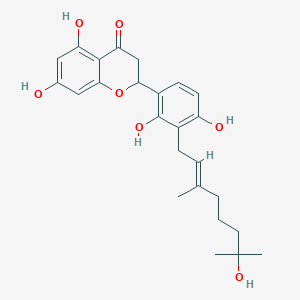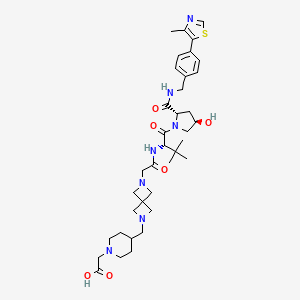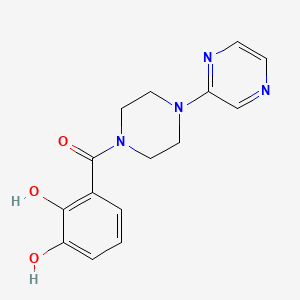
Tnf-|A-IN-15
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tnf-|A-IN-15 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. It is primarily known for its role as an inhibitor of tumor necrosis factor alpha (TNF-α), a cytokine involved in systemic inflammation and implicated in various autoimmune diseases . The compound’s ability to modulate TNF-α activity makes it a promising candidate for the treatment of conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tnf-|A-IN-15 typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. Common synthetic routes include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via nucleophilic substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assessment .
Análisis De Reacciones Químicas
Types of Reactions: Tnf-|A-IN-15 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, enhancing its inhibitory properties.
Substitution: Nucleophilic and electrophilic substitution reactions are used to introduce or replace functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different inhibitory activities and therapeutic applications .
Aplicaciones Científicas De Investigación
Tnf-|A-IN-15 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of TNF-α and its effects on inflammatory pathways.
Biology: Investigated for its role in modulating immune responses and reducing inflammation in cellular and animal models.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases, with ongoing clinical trials assessing its efficacy and safety.
Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in pharmaceutical research
Mecanismo De Acción
Tnf-|A-IN-15 exerts its effects by binding to TNF-α, thereby preventing it from interacting with its receptors (TNFR1 and TNFR2) on the surface of target cells. This inhibition blocks the downstream signaling pathways that lead to inflammation, cell proliferation, and apoptosis. Key molecular targets include the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs), which are crucial for the inflammatory response .
Comparación Con Compuestos Similares
- Infliximab
- Adalimumab
- Etanercept
- Certolizumab pegol
- Golimumab
These comparisons highlight the potential of Tnf-|A-IN-15 as a versatile and effective TNF-α inhibitor with unique properties that may offer advantages over existing therapies .
Propiedades
Fórmula molecular |
C20H20O6 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
7-methoxy-2-(3,4,5-trimethoxyphenyl)-2H-chromene-3-carbaldehyde |
InChI |
InChI=1S/C20H20O6/c1-22-15-6-5-12-7-14(11-21)19(26-16(12)10-15)13-8-17(23-2)20(25-4)18(9-13)24-3/h5-11,19H,1-4H3 |
Clave InChI |
KFOIUGBXWJSLJK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C=C(C(O2)C3=CC(=C(C(=C3)OC)OC)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[2-fluoro-5-[[(1S,2R,3S,4R)-3-[[4-fluoro-3-(pentafluoro-lambda6-sulfanyl)phenyl]carbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]-4-methoxyphenoxy]-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12381615.png)
![(5Z)-5-[[5-(2-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12381617.png)
![(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12381626.png)


![N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide](/img/structure/B12381637.png)


